2-Naphthalenecarboxylic acid, 5-fluoro-4-hydroxy-, ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 5-fluoro-4-hydroxy-, ethyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as a carboxylic acid, a hydroxyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5-fluoro-4-hydroxy-, ethyl ester typically involves several steps. One common method starts with the fluorination of 2-naphthalenecarboxylic acid to introduce the fluorine atom at the 5-position. This is followed by the hydroxylation of the 4-position. The final step involves esterification with ethanol to form the ethyl ester. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to minimize by-products and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 5-fluoro-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 5-fluoro-4-hydroxy-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 5-fluoro-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their function. The fluorine atom can enhance the compound’s stability and bioavailability by increasing its lipophilicity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 5-hydroxy-, ethyl ester: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Naphthalenecarboxylic acid, 5-fluoro-, ethyl ester: Lacks the hydroxyl group, which may influence its hydrogen bonding capabilities.
2-Naphthalenecarboxylic acid, 4-hydroxy-, ethyl ester: Lacks the fluorine atom and has the hydroxyl group at a different position, potentially altering its chemical properties.
Uniqueness
The presence of both the fluorine atom and the hydroxyl group in 2-Naphthalenecarboxylic acid, 5-fluoro-4-hydroxy-, ethyl ester makes it unique. The fluorine atom can enhance the compound’s stability and lipophilicity, while the hydroxyl group can participate in hydrogen bonding, affecting its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-fluoro-4-hydroxynaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3/c1-2-17-13(16)9-6-8-4-3-5-10(14)12(8)11(15)7-9/h3-7,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGOIGFCHULPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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